2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13477661
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C14H20N2O3/c1-10(2)16(13(17)8-15)9-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9,15H2,1-2H3 |
| Standard InChI Key | YKVITMNXKJREJO-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN |
| Canonical SMILES | CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol . Its IUPAC name, 2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylacetamide, reflects the presence of:
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An N-isopropyl-N-(benzodioxinylmethyl) substitution pattern.
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A primary aminoacetamide functional group.
Table 1: Key Physicochemical Properties
Spectral Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are critical for structural elucidation:
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¹H NMR (CDCl₃): Signals at δ 6.85–6.95 ppm (aromatic protons), δ 4.20–4.40 ppm (dioxane CH₂), and δ 1.10–1.30 ppm (isopropyl CH₃) .
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IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-O-C ether) .
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Functionalization of Benzo dioxin: Introduction of a methylamine group at the 5-position of the benzodioxin ring via reductive amination or nucleophilic substitution .
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Amide Coupling: Reaction of the benzodioxinylmethylamine with an activated aminoacetamide derivative (e.g., using EDC/HOBt or HATU) .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Reductive amination of benzodioxin aldehyde | Raney Ni, H₂, MeOH, 40–50°C | 75% |
| 2 | Amide formation with bromoacetamide | DIPEA, DCM, rt, 12h | 62% |
Chirality and Resolution
While the compound lacks chiral centers, related benzodioxin derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid) are resolved using biocatalysts like Alcaligenes faecalis amidase, achieving >99% enantiomeric excess . This suggests potential strategies for stereoselective synthesis if chiral analogs are explored.
Biological Activity and Applications
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (S)-Doxazosin mesylate | α₁-Adrenergic receptor | 2.1 nM | |
| EVT-8066044 (Cyclopropyl analog) | 5-HT₁A | 80.7 µM | |
| Quinazoline derivative | EGFR Kinase | 1.46 µM |
Industrial and Research Applications
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Medicinal Chemistry: Serves as a precursor for synthesizing antipsychotic and antihypertensive agents .
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Chemical Biology: Used in proteomics studies to explore protein-ligand interactions via its amide and ether functionalities .
Future Directions
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